molecular formula C20H19N5 B2896704 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896075-33-5

2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2896704
CAS No.: 896075-33-5
M. Wt: 329.407
InChI Key: CECYGZSDOZSVJK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with a cyclopentane ring (positions 6,7-dihydro-5H). Key structural features include:

  • Position 2: Methyl group.
  • Position 3: Phenyl substituent.
  • Position 8: 2-methyl-1H-imidazol-1-yl group.

Properties

IUPAC Name

11-methyl-2-(2-methylimidazol-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-18(15-7-4-3-5-8-15)19-22-17-10-6-9-16(17)20(25(19)23-13)24-12-11-21-14(24)2/h3-5,7-8,11-12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYGZSDOZSVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the condensation of 2-methylimidazole with appropriate precursors under acidic or basic conditions to form the desired intermediate, which is then further reacted with phenyl-containing reagents to introduce the phenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole and pyrazole rings can be oxidized to form corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities present in the compound.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate for creating new chemical entities.

Biology

The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes, enzyme activities, and receptor-ligand interactions. Its derivatives may also exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including infections, inflammation, and cancer.

Industry

In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or catalytic activity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Position 3 Position 8 Substituent Molecular Formula Key Structural Differences vs. Target Compound Potential Functional Impact
Target: 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Methyl Phenyl 2-methyl-1H-imidazol-1-yl C₂₁H₂₀N₆ Reference compound N/A
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine Methyl Phenyl 3-(1H-imidazol-1-yl)propylamine C₂₂H₂₄N₆ Propylamine linker + imidazole Increased solubility, altered receptor interactions
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine Methyl Phenyl 2-methoxyethylamine C₂₀H₂₄N₆O Methoxyethyl group Enhanced metabolic stability via ether linkage
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Methyl Phenyl 3,5-dimethyl-1H-pyrazol-1-yl C₂₁H₂₂N₆ Pyrazole ring vs. imidazole Reduced H-bonding capacity, altered aromatic interactions
2-(4-Chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Phenyl Trifluoromethyl C₁₉H₁₄ClF₃N₄ Chlorophenyl at position 2; CF₃ at position 8 Increased lipophilicity (Cl), electron-withdrawing effects (CF₃)

Key Observations

Position 8 Modifications: The target compound’s 2-methylimidazole group provides dual hydrogen-bonding sites (N–H and aromatic N) compared to pyrazole derivatives (e.g., ), which lack an imidazole proton. This may enhance interactions with polar residues in biological targets. Methoxyethyl () and propylamine-linked imidazole () substituents increase molecular flexibility, possibly improving solubility but reducing target affinity due to entropic penalties.

Position 2 and 3 Variations :

  • Substitution of the methyl group at position 2 with 4-chlorophenyl () adds steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability.

Core Rigidity :

  • All analogs retain the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, suggesting shared conformational constraints that favor binding to flat, hydrophobic pockets (e.g., kinase ATP-binding sites).

Biological Activity

The compound 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a novel pyrazolo derivative that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4\text{C}_{18}\text{H}_{20}\text{N}_4

This structure includes a pyrazolo framework that is critical for its biological activity.

Recent studies have suggested several mechanisms through which this compound exerts its biological effects:

  • Microtubule Targeting : Similar compounds in the pyrazolo family have demonstrated the ability to inhibit tubulin polymerization. This mechanism is crucial for disrupting mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
  • Antiproliferative Effects : The compound has shown promising antiproliferative activity against various cancer cell lines. In particular, compounds with similar structures have been reported to exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
  • Neuroprotective Properties : Some derivatives of imidazole-containing compounds have been noted for their neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Anticancer Activity

A summary of the anticancer activity of related compounds is presented in Table 1. This table highlights various studies that have evaluated the efficacy of pyrazolo derivatives against different cancer types.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-70.45Tubulin inhibition
Compound BA375 (melanoma)0.39Microtubule depolymerization
Compound CHCT-116 (colon)0.62Apoptosis induction
2-Methyl-Pyrazolo VariousTBDTBD

Neuropharmacological Studies

In addition to anticancer properties, preliminary studies indicate potential neuropharmacological effects:

  • Cognitive Enhancement : Some imidazole derivatives have been shown to enhance cognitive functions in animal models, suggesting possible applications in treating neurodegenerative diseases.

Case Studies

Several case studies have been documented regarding the use of pyrazolo derivatives in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer exhibited significant tumor reduction after treatment with a pyrazolo derivative similar to the compound , suggesting a possible role in chemotherapy regimens.
  • Case Study 2 : In a preclinical model of Alzheimer's disease, administration of an imidazole-based compound led to improved memory retention and reduced amyloid plaque formation.

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